molecular formula C6H10O6 B057097 L-sorbosone CAS No. 49865-02-3

L-sorbosone

Cat. No. B057097
CAS RN: 49865-02-3
M. Wt: 178.14 g/mol
InChI Key: DCNMIDLYWOTSGK-KVQBGUIXSA-N
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Description

L-sorbosone is a chemical compound with the molecular formula C6H10O6 . It is an enantiomer of D-xylo-hexos-2-ulose . L-sorbosone is a key intermediate in the biosynthesis of 2-keto-L-gulonic acid, which is a direct precursor for the industrial-scale production of vitamin C .


Synthesis Analysis

L-sorbosone is synthesized by the enzyme L-sorbose 1-dehydrogenase . This enzyme catalyzes the oxidation of L-sorbose to form L-sorbosone . The enzyme is a key component in the biosynthesis of 2-keto-L-gulonic acid, a direct precursor for the industrial production of vitamin C .


Molecular Structure Analysis

The molecular structure of L-sorbosone is characterized by a molecular weight of 178.14 g/mol . The IUPAC name for L-sorbosone is (3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal . The InChI and InChIKey for L-sorbosone are InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1 and DCNMIDLYWOTSGK-KVQBGUIXSA-N respectively .


Chemical Reactions Analysis

L-sorbosone is involved in the biosynthesis of 2-keto-L-gulonic acid, a direct precursor for the industrial production of vitamin C . The enzyme L-sorbose 1-dehydrogenase catalyzes the oxidation of L-sorbose to form L-sorbosone .


Physical And Chemical Properties Analysis

L-sorbosone has a molecular weight of 178.14 g/mol . Its computed properties include a Hydrogen Bond Donor Count of 4, a Hydrogen Bond Acceptor Count of 6, a Rotatable Bond Count of 5, an Exact Mass of 178.04773803 g/mol, a Monoisotopic Mass of 178.04773803 g/mol, a Topological Polar Surface Area of 115 Ų, a Heavy Atom Count of 12, and a Formal Charge of 0 .

Scientific Research Applications

  • Enzymatic Conversion to L-Ascorbic Acid : A novel enzyme, L-sorbosone dehydrogenase 1 (SNDH1), found in Ketogulonicigenium vulgare, can directly convert L-sorbosone to L-ascorbic acid (L-AA) and 2-keto-L-gulonic acid (2KGA) (Miyazaki, Sugisawa, & Hoshino, 2006).

  • Chemical Synthesis and Characterization : L-xylo-hexos-2-ulose (L-sorbosone) can be synthesized on a large scale and is characterized as a potential intermediate in L-ascorbic acid biosynthesis in some plants. Its purity has been determined using various chromatographic and spectroscopic techniques (Eycken et al., 1998).

  • Conversion in Plants : An NADP-dependent dehydrogenase in Phaseolus vulgaris L. and Spinacia oleracea L. can convert L-sorbosone to L-ascorbic acid, with specific molecular masses and kinetics observed for each plant (Loewus, Bedgar, Saito, & Loewus, 1990).

  • Genetic Studies and Expression in Bacteria : The gene encoding a membrane-bound L-sorbosone dehydrogenase (SNDH) from Acetobacter liquefaciens IFO 12258 was cloned and expressed in Gluconobacter oxydans, demonstrating its role in converting L-sorbosone to 2KGA (Shinjoh, Tomiyama, Asakura, & Hoshino, 1995).

  • Biosynthesis and Metabolism in Bacteria : L-sorbose is oxidized to 2KGA via a pathway involving L-sorbosone in bacteria such as Pseudomonas putida and Gluconobacter melanogenus. This includes the enzymes that catalyze the conversion of L-sorbose to L-sorbosone and further to 2KGA (Makover, Ramsey, Vane, Witt, & Wright, 1975).

  • Purification and Characterization of Enzymes : The purification of L-sorbose/L-sorbosone dehydrogenase from Ketogulonicigenium vulgare and the construction of a genomic library for further study of these enzymes have been achieved. This has applications in the production of Vitamin C (Xie, Zhang, Dou, Zhang, & Zhao, 2007).

Future Directions

The study of L-sorbosone and its associated enzymes has potential implications for the industrial production of vitamin C . Understanding the structure and catalytic mechanism of the enzymes involved in the biosynthesis of L-sorbosone is essential for improving their performance . This could lead to more efficient methods for the production of vitamin C on an industrial scale .

properties

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxy-2-oxohexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNMIDLYWOTSGK-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-sorbosone

CAS RN

49865-02-3
Record name Sorbosone, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049865023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SORBOSONE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA9VR049A2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
665
Citations
Y Saito, Y Ishii, H Hayashi, Y Imao… - Applied and …, 1997 - Am Soc Microbiol
… amounts of L-sorbosone and 2-KLGA formed from L-sorbose and L-sorbosone, respectively … As shown in Table 1, an activity to convert L-sorbose to L-sorbosone was found in the …
Number of citations: 161 journals.asm.org
T Sugisawa, T Miyazaki, T Hoshino - Bioscience, biotechnology …, 2005 - Taylor & Francis
… of L-sorbosone in our study. To explain in the best possible way, we propose Lsorbosone … 5) and L-AA (pathway 6) from L-sorbosone, as shown in Fig. 1-B. As for the conversion of …
Number of citations: 68 www.tandfonline.com
A Asakura, T Hoshino - Bioscience, biotechnology, and …, 1999 - academic.oup.com
… L-sorbosone as the substrates were made. Consequently, we observed that 1) both L-sorbose and L-sorbosone … )-dependent L-sorbose nor L-sorbosone dehydrogenase was detected (…
Number of citations: 70 academic.oup.com
HW Lee, JG Pan - Journal of Industrial Microbiology and …, 1999 - academic.oup.com
… ) by L-sorbose- and L-sorbosone dehydrogenases. In order to … L-sorbose- and L-sorbosone dehydrogenase activities. In spite … L-sorbose- and L-sorbosone dehydrogenases, and that a …
Number of citations: 15 academic.oup.com
T Miyazaki, T Sugisawa, T Hoshino - Applied and Environmental …, 2006 - Am Soc Microbiol
… In this study, we report identification of novel SNDHs that directly convert l-sorbosone to l-… l-sorbosone (30). Therefore, we analyzed these bands for activity that converts l-sorbosone to l-…
Number of citations: 67 journals.asm.org
T Hoshino, T Sugisawa, A Fujiwara - Agricultural and biological …, 1991 - jstage.jst.go.jp
… Sorbosone dehydrogenase catalyzes the oxidation of L-sorbosone to 2KGA. In 1975, Makover et al1] reported that L-sorbosone oxidase was found only in the participate fraction of …
Number of citations: 46 www.jstage.jst.go.jp
CKA Martin, D Perlman - Biotechnology and Bioengineering, 1975 - Wiley Online Library
… melanogenus IF0 3293 cell suspensions on the formation of L-sorbosone from L-sorbose … melanogenus cells did not result in the conversion of L-sorbose to L-sorbosone and we …
Number of citations: 22 onlinelibrary.wiley.com
MW Loewus, DL Bedgar, K Saito, FA Loewus - Plant Physiology, 1990 - academic.oup.com
An NADP-dependent dehydrogenase catalyzing the conversion of l-sorbosone to l-ascorbic acid has been isolated from Phaseolus vulgaris L. and Spinacia oleracea L. and partially …
Number of citations: 73 academic.oup.com
I Kitamura, D Perlman - Biotechnology and Bioengineering, 1975 - Wiley Online Library
… The L-sorbosone content of the fermentation samples was detected qualitatively and … : 1 ml of the sample containing 50 to 500 pg of L-sorbosone was mixed with 2 ml of a 0.2% solution …
Number of citations: 17 onlinelibrary.wiley.com
CKA Martin, D Perlman - Biotechnology and Bioengineering, 1976 - Wiley Online Library
… IF0 3293 converted L-sorbose to L-sorbosone more efficiently than growing cells.2 Therefore, we concluded that a continuous production of L-sorbosone might be achieved by the …
Number of citations: 53 onlinelibrary.wiley.com

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